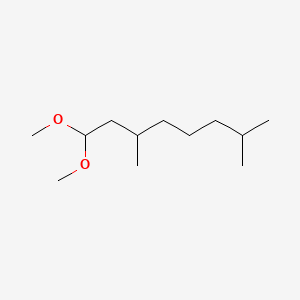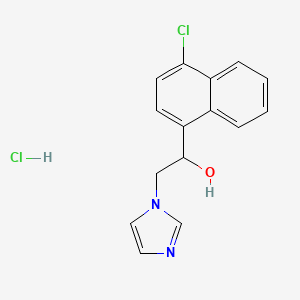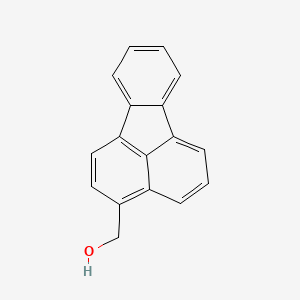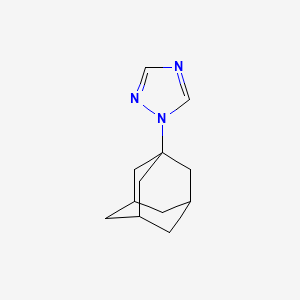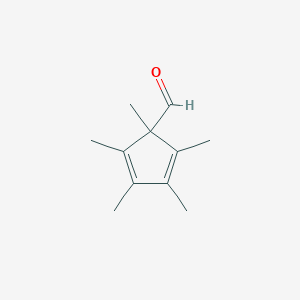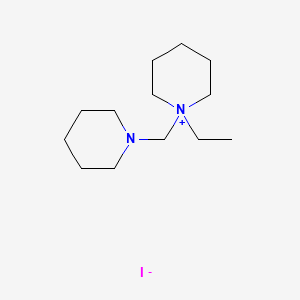
1-Ethyl-1-(piperidinomethyl)piperidinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-1-(piperidinomethyl)piperidinium iodide is a chemical compound with the molecular formula C13H27N2I It is a quaternary ammonium salt that features a piperidinium core with an ethyl group and a piperidinomethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-1-(piperidinomethyl)piperidinium iodide typically involves the quaternization of 1-ethylpiperidine with piperidinomethyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. The reaction can be represented as follows:
[ \text{1-Ethylpiperidine} + \text{Piperidinomethyl iodide} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethyl-1-(piperidinomethyl)piperidinium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles, leading to the formation of different quaternary ammonium salts.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Complex Formation: It can form complexes with various metal ions, which can be useful in catalysis and other applications.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, aryl halides, and other nucleophiles. Conditions typically involve mild temperatures and solvents like acetonitrile or dichloromethane.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or other oxidizing/reducing agents can be used under controlled conditions.
Complex Formation: Metal salts and appropriate ligands are used to form complexes, often under ambient conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quaternary ammonium salts, while complex formation can result in metal-ligand complexes with distinct properties.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-1-(piperidinomethyl)piperidinium iodide has several scientific research applications, including:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: Investigated for its potential as a biological probe or as a component in drug delivery systems.
Medicine: Explored for its antimicrobial properties and potential use in developing new therapeutic agents.
Industry: Utilized in the formulation of specialty chemicals and materials, including ionic liquids and surfactants.
Wirkmechanismus
The mechanism of action of 1-Ethyl-1-(piperidinomethyl)piperidinium iodide involves its interaction with molecular targets through ionic and covalent bonding. The quaternary ammonium group can interact with negatively charged sites on biological molecules, affecting their function. In catalysis, the compound can facilitate the transfer of reactants between phases, enhancing reaction rates and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Ethyl-1-methylpiperidinium iodide
- 1-Butyl-1-methylpiperidinium iodide
- 1-Hexyl-3-methylimidazolium iodide
Uniqueness
1-Ethyl-1-(piperidinomethyl)piperidinium iodide is unique due to its specific structure, which combines a piperidinium core with both ethyl and piperidinomethyl groups. This structure imparts distinct chemical properties, such as enhanced solubility and reactivity, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
73771-90-1 |
|---|---|
Molekularformel |
C13H27IN2 |
Molekulargewicht |
338.27 g/mol |
IUPAC-Name |
1-ethyl-1-(piperidin-1-ylmethyl)piperidin-1-ium;iodide |
InChI |
InChI=1S/C13H27N2.HI/c1-2-15(11-7-4-8-12-15)13-14-9-5-3-6-10-14;/h2-13H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
LCBPTCKYUGUDNM-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+]1(CCCCC1)CN2CCCCC2.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


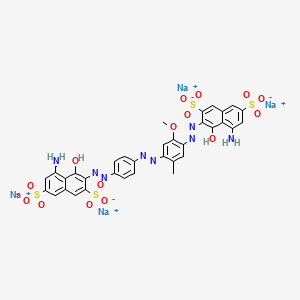
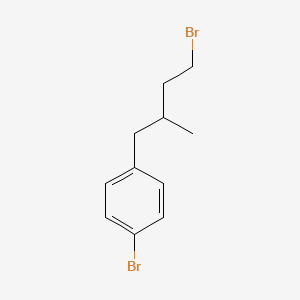
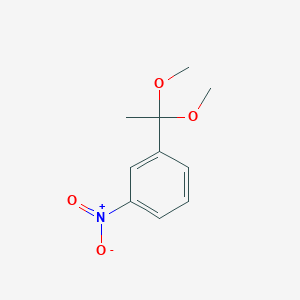
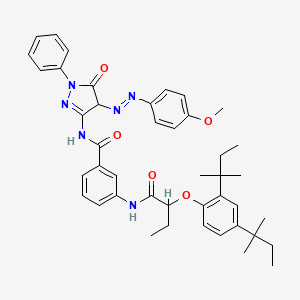
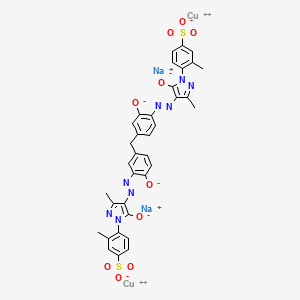
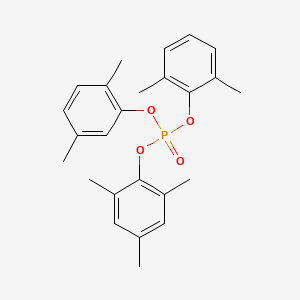
![[[(6-Methylpyridin-2-yl)amino]-phosphonomethyl]phosphonic acid](/img/structure/B14461804.png)
